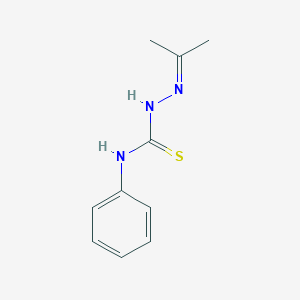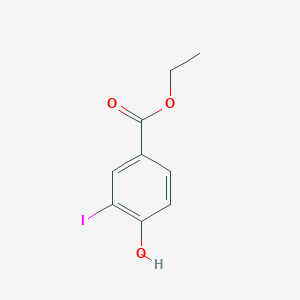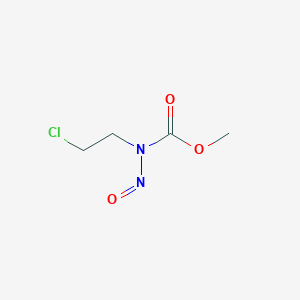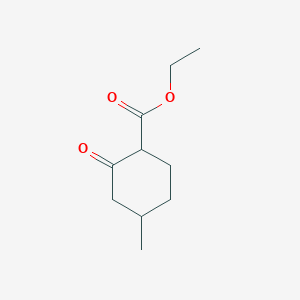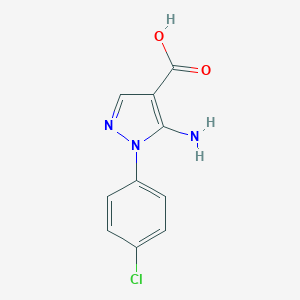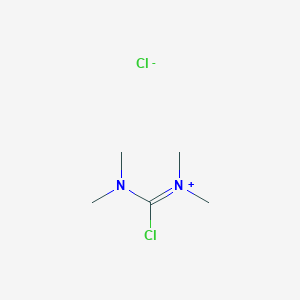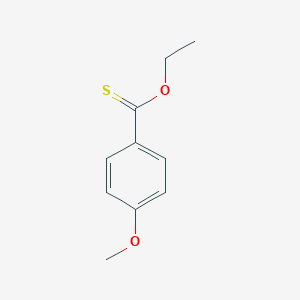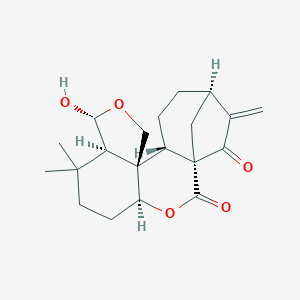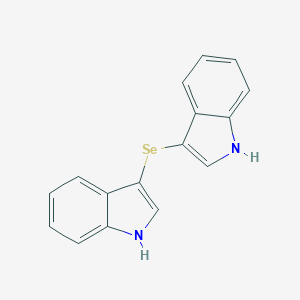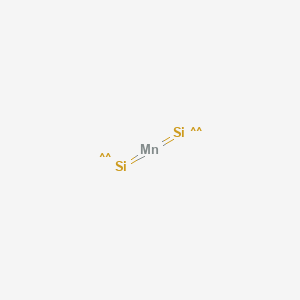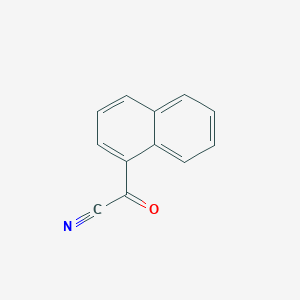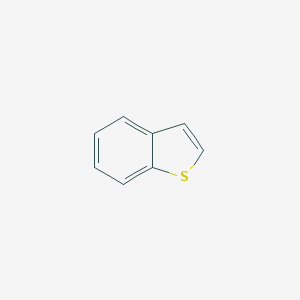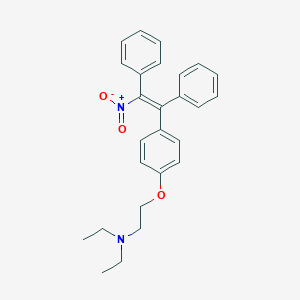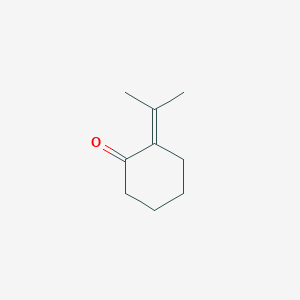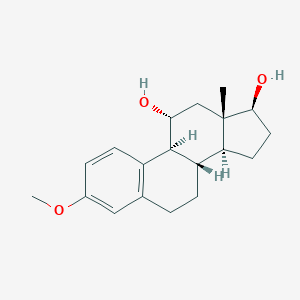
Estra-1,3,5(10)-triene-11,17-diol, 3-methoxy-, (11alpha,17beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estra-1,3,5(10)-triene-11,17-diol, 3-methoxy-, (11alpha,17beta)-, also known as methoxyestradiol (2-ME), is a metabolite of estradiol. It is a natural compound that has been found to have various biological activities.
Wirkmechanismus
Methoxyestradiol has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and inhibiting the activity of matrix metalloproteinases (MMPs). Methoxyestradiol has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
Methoxyestradiol has been found to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway. It has been found to regulate gene expression by binding to estrogen receptors and by modulating the activity of transcription factors. Methoxyestradiol has been found to have effects on the cardiovascular system, including reducing blood pressure and improving endothelial function. It has also been found to have effects on the nervous system, including reducing neuroinflammation and improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Estra-1,3,5(10)-triene-11,17-diol, 3-methoxy-, (11alpha,17beta)-diol in lab experiments is that it is a natural compound that can be easily synthesized. Another advantage is that it has been extensively studied and has been found to have various biological activities. However, one limitation of using Estra-1,3,5(10)-triene-11,17-diol, 3-methoxy-, (11alpha,17beta)-diol in lab experiments is that it can be difficult to determine the optimal concentration to use, as it can have different effects at different concentrations.
Zukünftige Richtungen
There are several future directions for the study of Estra-1,3,5(10)-triene-11,17-diol, 3-methoxy-, (11alpha,17beta)-diol. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Another direction is to study its effects on the immune system and its potential as an immunomodulatory agent. Additionally, future studies could investigate the optimal dose and route of administration of Estra-1,3,5(10)-triene-11,17-diol, 3-methoxy-, (11alpha,17beta)-diol, as well as its potential interactions with other drugs.
Synthesemethoden
Methoxyestradiol can be synthesized from estradiol by the action of catechol-O-methyltransferase (COMT), an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to a hydroxyl group on a catechol substrate. Methoxyestradiol can also be synthesized by the action of cytochrome P450 enzymes, which catalyze the hydroxylation of estradiol at the C-2 position, followed by methylation at the C-3 position.
Wissenschaftliche Forschungsanwendungen
Methoxyestradiol has been found to have anti-tumor, anti-inflammatory, and anti-angiogenic effects. It has been studied as a potential therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Methoxyestradiol has also been found to have neuroprotective effects and has been studied as a potential treatment for traumatic brain injury and stroke.
Eigenschaften
CAS-Nummer |
10516-35-5 |
|---|---|
Produktname |
Estra-1,3,5(10)-triene-11,17-diol, 3-methoxy-, (11alpha,17beta)- |
Molekularformel |
C19H26O3 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
(8S,9S,11R,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-11,17-diol |
InChI |
InChI=1S/C19H26O3/c1-19-10-16(20)18-13-6-4-12(22-2)9-11(13)3-5-14(18)15(19)7-8-17(19)21/h4,6,9,14-18,20-21H,3,5,7-8,10H2,1-2H3/t14-,15-,16+,17-,18+,19-/m0/s1 |
InChI-Schlüssel |
QWOHYQRSCIQCKW-UESMBRTFSA-N |
Isomerische SMILES |
C[C@]12C[C@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC)O |
SMILES |
CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)OC)O |
Kanonische SMILES |
CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)OC)O |
Synonyme |
3-Methoxyestra-1,3,5(10)-triene-11α,17β-diol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



